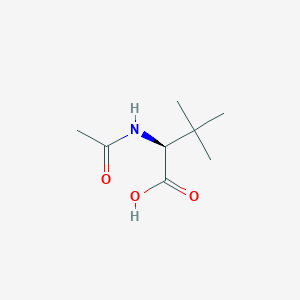

(2S)-2-acetamido-3,3-dimethylbutanoic acid

Descripción

Contextualization within Chiral Amino Acid Derivatives

(2S)-2-acetamido-3,3-dimethylbutanoic acid belongs to the broad class of chiral amino acid derivatives. Chirality is a fundamental property in chemistry where a molecule is non-superimposable on its mirror image, much like left and right hands. wikipedia.orggeeksforgeeks.org In the context of amino acids, this property arises from the tetrahedral carbon atom (the α-carbon) bonded to four different groups. While most naturally occurring peptides and proteins are composed of L-amino acids, the presence of their D-amino acid counterparts can play significant biological roles. mdpi.com

Chiral amino acid derivatives are modifications of these fundamental building blocks, and they are crucial in various chemical and biological applications. nih.govfrontiersin.org These derivatives are employed to achieve high stereoselectivity in chemical reactions, meaning they can control the three-dimensional arrangement of atoms in the product. nih.gov The introduction of protecting groups, such as the acetyl group in this compound, is a common strategy. This modification protects the amino group from unwanted reactions during a multi-step synthesis, allowing chemists to perform transformations on other parts of the molecule selectively. As the N-acetylated form of L-tert-leucine, this compound provides the specific stereochemistry of the L-enantiomer for incorporation into larger molecules.

Significance as a Stereochemically Defined Building Block in Organic Synthesis

In organic synthesis, a "building block" refers to a relatively simple molecule that serves as a starting material for the construction of more complex structures. gneechem.comontosight.ai A stereochemically defined building block is one that has a fixed three-dimensional arrangement of its atoms. gneechem.com The use of such building blocks is of paramount importance in modern chemistry, especially in drug discovery and development. gneechem.com This is because the biological activity of a molecule is often intrinsically linked to its stereochemistry; one stereoisomer of a drug may be therapeutic while its mirror image could be inactive or even harmful. gneechem.comontosight.ai

The significance of this compound as a stereochemically defined building block stems from two key features: its defined (2S) configuration and its bulky tert-butyl side chain.

Defined Stereochemistry : The (2S) configuration ensures that when this molecule is incorporated into a larger structure, it imparts its specific chirality, which is essential for achieving the desired final stereoisomer of the target molecule.

Steric Hindrance : The large tert-butyl group provides significant steric hindrance. In synthesis, this bulkiness can be exploited to influence the approach of reagents, thereby directing the stereochemical outcome of subsequent reactions and helping to form one desired stereoisomer over others.

These characteristics make it a valuable intermediate for constructing complex chiral molecules, including pharmaceuticals and natural products. researchgate.net The synthesis of novel chiral amino acids and their derivatives is a key area of research for creating new building blocks for drug development. nih.gov

Overview of Academic Research Trajectories for the Compound

Academic research involving this compound primarily focuses on its application in synthetic organic chemistry. The compound is recognized for its utility in peptide synthesis, where it serves as a protected form of the bulky L-tert-leucine amino acid. L-tert-leucine and its derivatives are important for synthesizing a variety of chiral auxiliaries and drugs. researchgate.net

Research trajectories for this compound can be summarized as follows:

Incorporation into Bioactive Peptides : A major area of investigation is the use of N-α-Acetyl-L-tert-leucine in the synthesis of novel peptides. The sterically demanding tert-butyl group can be used to introduce specific conformational constraints into a peptide backbone. These constraints can influence the peptide's three-dimensional shape, which in turn affects its biological activity, stability, and binding affinity to biological targets.

Asymmetric Synthesis : The compound is a product and tool in the field of asymmetric synthesis, which aims to create chiral molecules from non-chiral starting materials. nih.gov Research in this area includes developing efficient synthetic routes to this compound itself and subsequently using it as a chiral building block to construct other complex molecules with high enantiomeric purity. researchgate.net

Development of Novel Therapeutics : Given that its parent amino acid is a component of certain drugs, research extends to using this compound as an intermediate in the synthesis of new pharmaceutical candidates. Its defined stereochemistry is critical for interacting correctly with chiral biological targets like enzymes and receptors.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-acetamido-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPXAQGLXQAVTE-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22146-59-4 | |

| Record name | (2S)-2-acetamido-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2s 2 Acetamido 3,3 Dimethylbutanoic Acid

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the construction of (2S)-2-acetamido-3,3-dimethylbutanoic acid. Modern strategies prioritize stereochemical control, enabling the selective formation of the desired (S)-enantiomer, which is crucial for biological applications.

Stereoselective and Enantioselective Routes

Achieving high enantiopurity is the primary challenge in the synthesis of chiral molecules. Methodologies for this compound focus on either creating the chiral center with the correct configuration from achiral precursors or separating the desired enantiomer from a racemic mixture.

Asymmetric synthesis aims to directly produce the enantiomerically pure compound. A prominent strategy involves the asymmetric alkylation of a chiral glycine (B1666218) equivalent. For instance, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine Schiff base. mdpi.com This complex then undergoes diastereoselective alkylation. Subsequent hydrolysis of the complex yields the desired L-tert-leucine ((2S)-2-amino-3,3-dimethylbutanoic acid), the direct precursor to the target molecule, with high enantiomeric purity. mdpi.com The final step is a standard N-acetylation reaction, typically using acetic anhydride (B1165640) or acetyl chloride, which does not affect the established stereocenter.

Another approach relies on the asymmetric hydrogenation of a suitable prochiral precursor. While less common for this specific molecule, the development of chiral catalysts for the hydrogenation of enamides or related unsaturated precursors represents a powerful tool in asymmetric amino acid synthesis.

Chiral resolution separates enantiomers from a racemic mixture (a 50:50 mixture of both enantiomers).

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic N-acetyl-tert-leucine with a chiral resolving agent, such as a chiral amine. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. For the precursor, D,L-tert-leucine, N-benzyloxycarbonyl derivatives have been resolved using the chiral bases quinine (B1679958) and quinidine. researchgate.net

Modern Resolution Techniques:

Enzymatic Kinetic Resolution: This highly efficient method utilizes the stereoselectivity of enzymes. For example, Penicillin G acylase from Kluyvera citrophila can be used for the enantioselective hydrolysis of N-phenylacetylated-D,L-tert-leucine, yielding L-tert-leucine and unreacted N-phenylacetyl-D-tert-leucine. researchgate.net Similarly, proteases like Alcalase® have been employed to selectively hydrolyze racemic N-acetyl-tert-leucine esters. The enzyme preferentially acts on one enantiomer, leaving the other unreacted, allowing for their separation. researchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. CSPs derived from selectors like vancomycin, teicoplanin, or N-(3,5-dinitrobenzoyl)leucine can effectively resolve racemic mixtures of amino acids and their derivatives. nih.gov

| Resolution Technique | Substrate | Resolving Agent/Enzyme | Outcome | Reference |

| Classical Resolution | N-benzyloxycarbonyl-D,L-tert-leucine | Quinine / Quinidine | Separation of diastereomeric salts | researchgate.net |

| Enzymatic Resolution | (+/-)-N-acetyl-tert-leucine chloroethyl ester | Protease (Alcalase®) | Enantioselective hydrolysis to yield D-tert-leucine | researchgate.net |

| Enzymatic Resolution | N-phenylacetylated-D,L-tert-leucine | Penicillin G acylase | Enantioselective hydrolysis to yield L-tert-leucine | researchgate.net |

| Chiral Chromatography | Racemic N-blocked amino acids | Chiral Stationary Phases (e.g., CHIROBIOTIC™) | Separation of enantiomers for analytical or preparative purposes |

Novel Reagent-Mediated Syntheses (e.g., HATU-mediated Amidation)

The final step in the synthesis of this compound from its precursor, L-tert-leucine, is the formation of an amide bond. While this can be achieved with simple reagents like acetic anhydride, modern coupling reagents offer milder conditions, higher yields, and a lower risk of racemization, which is critical for maintaining enantiopurity.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient peptide coupling reagent used to form amide bonds. highfine.comwikipedia.org The reaction proceeds in two main steps:

Activation of a carboxylic acid (acetic acid in this case) with HATU to form a highly reactive OAt-active ester.

Nucleophilic attack by the amine (L-tert-leucine) on the active ester to form the amide bond, yielding N-acetyl-L-tert-leucine. wikipedia.org

HATU is particularly advantageous for coupling sterically hindered amino acids like L-tert-leucine and is known for its ability to suppress racemization of the chiral center. highfine.com The reaction is typically carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgresearchgate.net

Biocatalytic and Chemo-Enzymatic Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. nih.gov Chemo-enzymatic synthesis integrates these biological steps with traditional chemical reactions. nih.govnih.gov

A prominent chemo-enzymatic route to this compound involves the biocatalytic synthesis of the key precursor, L-tert-leucine, followed by chemical acetylation. The asymmetric synthesis of L-tert-leucine from an achiral keto acid, trimethylpyruvate, is a well-established process. jmb.or.krresearchgate.net

This transformation is commonly achieved through reductive amination catalyzed by enzymes such as:

Leucine (B10760876) Dehydrogenase (LeuDH): This enzyme catalyzes the asymmetric reductive amination of trimethylpyruvate to L-tert-leucine with high enantioselectivity (>99% ee). researchgate.netnih.gov The reaction requires a hydride donor, typically the cofactor NADH.

Branched-Chain Aminotransferase (BCAT): This enzyme transfers an amino group from an amino donor like L-glutamate to trimethylpyruvate, producing L-tert-leucine. jmb.or.krnih.gov

A significant challenge in these processes is the cost of the NADH cofactor. To make the process economically viable, a cofactor regeneration system is employed. A second enzyme, such as Formate (B1220265) Dehydrogenase (FDH) , is often used in tandem with LeuDH. FDH oxidizes formate to carbon dioxide, regenerating the required NADH from NAD+. researchgate.netnih.gov This can be performed using isolated enzymes or, more efficiently, using whole-cell biocatalysts (e.g., engineered E. coli) that co-express both the dehydrogenase and the regeneration enzyme. researchgate.netdntb.gov.ua The L-tert-leucine produced is then isolated and chemically acetylated to give the final product.

| Biocatalytic Approach | Key Enzyme(s) | Substrate | Product | Key Features | Reference |

| Asymmetric Reductive Amination | Leucine Dehydrogenase (LeuDH) & Formate Dehydrogenase (FDH) | Trimethylpyruvate | L-tert-leucine | High conversion and enantiomeric purity (>99% ee); utilizes an in-situ cofactor regeneration system. | researchgate.netnih.gov |

| Asymmetric Transamination | Branched-Chain Aminotransferase (BCAT) | Trimethylpyruvate | L-tert-leucine | Uses an amino donor (e.g., L-glutamate); coupling with other enzymes can overcome product inhibition. | jmb.or.krnih.gov |

Enzymatic Resolution of Racemic Precursors

Enzymatic kinetic resolution is a robust strategy for obtaining enantiomerically pure compounds from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically hydrolases like lipases and esterases, to preferentially convert one enantiomer of a racemic substrate, allowing for the separation of the transformed and unreacted enantiomers.

In the context of L-tert-leucine synthesis, this approach involves the resolution of a racemic precursor, such as an ester of N-acetyl-DL-tert-leucine. The enzyme selectively hydrolyzes one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (D-ester) unreacted. These two compounds, having different chemical properties, can then be easily separated. Lipases from Pseudomonas cepacia and Candida antarctica have demonstrated excellent enantioselectivity in such hydrolysis reactions. mdpi.comresearchgate.net The efficiency of this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer, as the other half of the racemic mixture is the undesired enantiomer. However, this remains a valuable and widely used technique for producing optically pure amino acids.

Asymmetric Amination Utilizing Aminotransferases and Dehydrogenases

Asymmetric amination involves the direct introduction of an amino group into a prochiral substrate to create a chiral center. This method is highly atom-economical and can achieve theoretical yields of up to 100%. Biocatalysis using aminotransferases and dehydrogenases is at the forefront of this field. nih.govnih.gov

Branched-chain aminotransferases (BCATs) catalyze the reversible transfer of an amino group from a donor, such as L-glutamate, to an α-keto acid acceptor. nih.gov For the synthesis of L-tert-leucine, the corresponding α-keto acid, 3,3-dimethyl-2-oxobutanoic acid (trimethylpyruvate, TMP), serves as the substrate. The BCAT facilitates the stereoselective transfer of an amine group to TMP, yielding L-tert-leucine with high enantiomeric excess. mdpi.comnih.gov The reaction equilibrium can be unfavorable; therefore, strategies are often employed to drive the reaction towards product formation, such as using a coupled enzyme system to remove the keto-acid byproduct. nih.gov

Leucine dehydrogenase (LeuDH) has emerged as a highly effective biocatalyst for the synthesis of L-tert-leucine. LeuDH catalyzes the NAD(H)-dependent reversible reductive amination of trimethylpyruvate (TMP) to L-tert-leucine. mdpi.comnih.gov This reaction is characterized by high activity, excellent stereoselectivity for the (S)-enantiomer, and a favorable equilibrium constant, making it highly suitable for industrial production. researchgate.net

The primary challenge in LeuDH catalysis is the requirement for the stoichiometric consumption of the expensive cofactor NADH. To overcome this, an in-situ cofactor regeneration system is essential. This is commonly achieved by coupling the LeuDH reaction with a second enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). FDH, for instance, catalyzes the oxidation of formate to carbon dioxide while reducing NAD+ to NADH, providing a continuous supply of the required cofactor. researchgate.netfrontiersin.org This dual-enzyme system significantly improves the economic viability and efficiency of the process.

Table 1: Comparison of Leucine Dehydrogenase (LeuDH) Enzymes for L-tert-leucine Synthesis

| Enzyme Source | Substrate | Km (mM) | kcat/Km (s-1mM-1) | Optimal pH | Optimal Temp (°C) |

|---|---|---|---|---|---|

| Pseudomonas balearica PbLeuDH | TMP | 4.92 | 24.49 | 9.5 | 50 |

| Exiguobacterium sibiricum EsiLeuDH | TMP | N/A | High Activity | 8.5 | 30 |

Data compiled from various research findings. mdpi.comnih.govfrontiersin.org Km (Michaelis constant) indicates substrate affinity. kcat/Km represents catalytic efficiency. TMP (trimethylpyruvate).

Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of costly and time-consuming enzyme purification processes and the inherent presence of cofactor regeneration systems within the cell's metabolic machinery. nih.govnih.gov For L-tert-leucine production, recombinant Escherichia coli cells are commonly engineered to co-express both a LeuDH and a dehydrogenase for cofactor regeneration (e.g., GDH). mdpi.com

This whole-cell approach simplifies the reaction setup and enhances catalyst stability. By optimizing reaction conditions and employing strategies like fed-batch feeding of the substrate, high product titers and yields can be achieved. For example, a whole-cell system co-expressing LeuDH from Pseudomonas balearica and glucose dehydrogenase achieved a final L-tert-leucine concentration of 35.8 g/L with a 96.1% yield and a productivity of 2.39 g/L/h. mdpi.com This demonstrates the potential of whole-cell biocatalysis for the large-scale, cost-effective production of this valuable unnatural amino acid. nih.govmdpi.com

Cascade Reactions for Unnatural Amino Acid Generation

Enzymatic cascade reactions, where multiple reaction steps are performed sequentially in a single pot, represent a highly efficient synthetic strategy. nih.gov These cascades minimize intermediate purification steps, reduce waste, and can overcome unfavorable thermodynamic equilibria. The aforementioned dual-enzyme system of LeuDH coupled with FDH or GDH for cofactor regeneration is a prime example of a biocatalytic cascade. researchgate.net

More complex cascades can be designed to produce L-tert-leucine from simpler, less expensive starting materials. A potential multi-enzyme cascade could involve the synthesis of the key intermediate, trimethylpyruvate, from a precursor, followed immediately by the LeuDH-catalyzed reductive amination to the final amino acid product, all within the same reactor. Such integrated multi-enzyme systems are a key area of research for streamlining the production of non-canonical amino acids. nih.gov

Green Chemistry Principles in this compound Synthesis

The biocatalytic methods described for the synthesis of the L-tert-leucine precursor align strongly with the principles of green chemistry. rsc.org These enzymatic processes offer a more sustainable alternative to conventional chemical routes, which often require harsh reaction conditions, stoichiometric reagents, and the use of hazardous organic solvents.

Key green chemistry benefits include:

Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media under mild conditions of temperature and pH, reducing energy consumption and the need for specialized equipment.

High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity, leading to the formation of the desired product with very high purity. This minimizes the generation of byproducts and simplifies downstream purification processes.

Biodegradable Catalysts: Enzymes are fully biodegradable, posing no long-term environmental hazard.

Atom Economy: Asymmetric synthesis methods, such as reductive amination, have high atom economy, converting the majority of the atoms from the starting materials into the final product.

Reduced Waste: The high selectivity and efficiency of biocatalytic processes lead to a significant reduction in waste generation compared to classical chemical methods, as reflected by a lower E-factor (Environmental Factor). rsc.org

By leveraging these enzymatic strategies, the synthesis of this compound can be achieved in a more environmentally friendly and economically viable manner.

Derivatization and Functionalization of 2s 2 Acetamido 3,3 Dimethylbutanoic Acid

Formation of Amides and Esters for Synthetic Applications

The carboxylic acid group of (2S)-2-acetamido-3,3-dimethylbutanoic acid is a versatile handle for a variety of chemical transformations, most notably the formation of esters and amides. These reactions are fundamental in organic synthesis and peptide chemistry.

Ester Formation: Esterification of the carboxylic acid can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. For instance, treatment with methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride yields the corresponding methyl or ethyl ester. This reaction is typically performed under reflux to drive the equilibrium towards the product by removing water.

Amide Formation: The synthesis of amides from this compound is a key step for its incorporation into peptide-like structures or for the creation of other functional molecules. The direct reaction with an amine is generally inefficient due to an acid-base reaction that forms a stable and unreactive ammonium (B1175870) carboxylate salt. orgoreview.com Therefore, the carboxylic acid must first be "activated".

Common activation strategies include:

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with primary or secondary amines to form the desired amide.

Use of Coupling Agents: A wide array of coupling agents are used to facilitate amide bond formation under milder conditions. Dicyclohexylcarbodiimide (DCC) is a classic example, which activates the carboxylic acid to form a reactive O-acylisourea intermediate. orgoreview.com This intermediate is then susceptible to nucleophilic attack by an amine. Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are frequently employed in solid-phase and solution-phase peptide synthesis for their efficiency and for minimizing side reactions like racemization. researchgate.netbibliomed.org Syntheses of N-acetyl amino acid amides using these solution-phase methodologies have been well-documented. nih.gov

| Derivative | Reaction Type | Typical Reagents | Key Features |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; often requires removal of water. |

| Amide | Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Highly reactive intermediate; generates HCl as a byproduct. |

| Amide | Carbodiimide Coupling | Amine (R-NH₂), DCC | Milder conditions; forms dicyclohexylurea byproduct. orgoreview.com |

| Amide | Modern Coupling | Amine (R-NH₂), HATU or HBTU | High efficiency, low racemization; common in peptide synthesis. |

Modifications of the Acetamido Moiety

The acetamido group (N-acetyl) of this compound is generally a stable functional group. In the context of peptide synthesis, it is often considered a permanent N-terminal capping group. researchgate.net This capping imparts specific properties to the molecule, such as increased stability against degradation by aminopeptidases. creative-proteomics.com

While typically unreactive, the acetamido group can be modified under specific conditions. The most significant transformation is its removal to reveal the free amine, a process known as deacetylation.

Chemical Deacetylation: The amide bond of the acetamido group can be cleaved under harsh chemical conditions. For example, alcoholytic deacetylation can be achieved by incubation with a mixture of trifluoroacetic acid and methanol at elevated temperatures over an extended period. nih.gov However, these conditions can also risk cleaving other sensitive bonds within a larger molecule, such as peptide bonds. nih.gov

Enzymatic Deacetylation: A milder and more specific approach involves the use of enzymes. N-acetyl amino acid deacetylases are enzymes capable of hydrolyzing the N-acetyl group from N-acetylated amino acids to yield the free amino acid and acetate (B1210297). researchgate.net This biocatalytic method offers high specificity and avoids the harsh conditions of chemical hydrolysis.

Due to its general stability, modifications other than complete removal are uncommon. The primary role of the acetamido group is to function as a protecting group that also modulates the biological and physical properties of the parent molecule. creative-proteomics.comwikipedia.org

Transformations of the Carboxylic Acid Functionality

Beyond forming amides and esters, the carboxylic acid functionality can undergo other important transformations, further expanding the synthetic utility of this compound.

One of the most common transformations is the reduction of the carboxylic acid to a primary alcohol. This requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this purpose, effectively converting the carboxyl group to a hydroxymethyl group (-CH₂OH). The resulting chiral alcohol, (2S)-2-acetamido-3,3-dimethylbutan-1-ol, can then be used in subsequent synthetic steps.

Another key transformation is the conversion to an acyl halide . As mentioned previously, treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride provides the corresponding acyl chloride. This highly reactive intermediate is not typically isolated but is used in situ as a precursor for the synthesis of esters, amides, and other acyl derivatives under mild conditions.

| Starting Group | Transformation | Typical Reagent | Product Functional Group |

|---|---|---|---|

| -COOH | Reduction | LiAlH₄ | -CH₂OH (Primary Alcohol) |

| -COOH | Acyl Halide Formation | SOCl₂ | -COCl (Acyl Chloride) |

| -COOH | Esterification | R-OH, H⁺ | -COOR (Ester) |

| -COOH | Amidation (via coupling) | R-NH₂, DCC/HATU | -CONHR (Amide) |

Incorporation into Complex Peptide Structures

This compound is a valuable building block in peptide chemistry, primarily used to introduce a sterically demanding, N-terminally blocked residue into a peptide sequence. The presence of the N-acetyl group means that it can only be incorporated at the N-terminus of a peptide chain, as it lacks the free amine necessary for further peptide bond elongation from its N-terminal side.

This N-terminal acetylation is a common post-translational modification in nature and serves several critical functions. wikipedia.orgnih.gov By incorporating N-acetyl-L-tert-leucine, synthetic peptides can mimic these natural structures. The key roles of this modification include:

Blocking Further Elongation: The acetyl group acts as a permanent cap, ensuring that the peptide cannot be extended further at the N-terminus.

Increasing Proteolytic Stability: Peptides are often susceptible to degradation by exopeptidases, such as aminopeptidases, which cleave amino acids from the N-terminus. An N-acetyl cap can prevent this enzymatic degradation, thereby increasing the peptide's biological half-life. creative-proteomics.com

The incorporation is achieved using the standard amide bond formation techniques described in section 3.1. The carboxylic acid of N-acetyl-L-tert-leucine is activated and then reacted with the free N-terminal amine of a growing peptide chain, which is often anchored to a solid support in modern peptide synthesis. The bulky tert-butyl side chain of the L-tert-leucine residue can also impart specific conformational constraints on the resulting peptide.

Applications in Asymmetric Organic Synthesis and Catalysis

As a Chiral Building Block in Complex Molecular Architectures

The intrinsic chirality and the bulky tert-butyl group of (2S)-2-acetamido-3,3-dimethylbutanoic acid and its parent amino acid, L-tert-leucine, make them highly effective chiral building blocks in the synthesis of complex, biologically active molecules. nih.govresearchgate.net Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemical information to the final product. The use of such building blocks is a powerful strategy in total synthesis, providing an efficient way to introduce specific stereocenters. nih.gov

Derivatives of L-tert-leucine have been instrumental in the total synthesis of several indole (B1671886) alkaloid natural products. For instance, stereogenic quaternary centers, which are common motifs in these complex molecules, have been constructed using palladium-catalyzed asymmetric allylic alkylation reactions employing ligands derived from L-tert-leucine. orgsyn.org This methodology has been successfully applied to the formal total syntheses of molecules such as (-)-aspidospermidine, (+)-quebrachamine, and (-)-vincadifformine. orgsyn.org In these syntheses, the chiral fragment derived from the amino acid dictates the stereochemistry of the newly formed carbon-carbon bonds, leading to the desired enantiomer of the natural product.

The utility of this compound as a building block also extends to peptide synthesis, where it can be incorporated into bioactive peptides to confer specific conformational properties or to enhance metabolic stability.

| Complex Molecule | Synthetic Strategy | Precursor |

| (-)-Aspidospermidine | Formal total synthesis via asymmetric allylic alkylation | L-tert-leucine derivative |

| (+)-Quebrachamine | Formal total synthesis via asymmetric allylic alkylation | L-tert-leucine derivative |

| (-)-Vincadifformine | Formal total synthesis via asymmetric allylic alkylation | L-tert-leucine derivative |

| Bioactive Peptides | Peptide synthesis | N-α-Acetyl-L-tert-leucine |

Role as a Chiral Auxiliary for Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality in the product molecule. wikipedia.org The bulky tert-butyl group of L-tert-leucine makes its derivatives excellent candidates for chiral auxiliaries, as they can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. harvard.edu When a chiral auxiliary is employed, this reaction can be controlled to produce a specific diastereomer of the β-hydroxy carbonyl product. harvard.edu A notable example is the use of a tert-leucine-derived N-acetylthiazolidinethione auxiliary. This auxiliary has demonstrated high levels of diastereoselection in acetate (B1210297) aldol reactions with a range of aldehydes. The stereochemical outcome of these reactions is governed by the chiral auxiliary, which directs the formation of one diastereomer over the other. researchgate.net The predictable stereocontrol offered by such auxiliaries makes them valuable tools for the synthesis of complex molecules containing multiple stereocenters. wiley-vch.de

The application of L-tert-leucine-derived chiral auxiliaries extends beyond aldol reactions to other diastereoselective transformations. These auxiliaries can be employed in a variety of reactions where facial selectivity is crucial for establishing the desired stereochemistry. For instance, they can be used to control the stereochemistry of alkylation reactions, Michael additions, and Diels-Alder reactions. In each case, the steric bulk of the auxiliary dictates the direction of bond formation, leading to a high degree of diastereoselectivity. The ability to remove the auxiliary cleanly after the reaction and recycle it adds to the practicality of this approach in asymmetric synthesis. wikipedia.org

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The chirality of the catalyst, which typically consists of a metal center and a chiral ligand, is responsible for the stereochemical control of the reaction. This compound, and its precursor L-tert-leucine, are pivotal in the synthesis of highly effective chiral ligands. acs.orgresearchgate.net

Phosphinooxazoline (PHOX) ligands are a class of privileged N,P-chelating ligands widely used in asymmetric catalysis. wikipedia.org The (S)-tert-butylPHOX ligand, in particular, has proven to be highly effective in a multitude of organometallic transformations. orgsyn.orgnih.gov L-tert-leucine is a key precursor in the synthesis of (S)-tert-butylPHOX. caltech.edu The synthesis involves the conversion of L-tert-leucine to the corresponding amino alcohol, (S)-tert-leucinol, which is then used to construct the chiral oxazoline (B21484) ring of the ligand. nih.govcaltech.edu

The resulting (S)-tert-butylPHOX ligand, when complexed with metals like palladium, iridium, or rhodium, catalyzes a wide range of asymmetric reactions with high enantioselectivity. orgsyn.orgacs.org These reactions include:

Allylic Alkylations: The palladium-catalyzed asymmetric decarboxylative allylation is a notable application. orgsyn.orgnih.gov

Heck Reactions nih.gov

Hydrogenations nih.gov

Hetero-Diels-Alder Reactions nih.gov

Protonation of Prochiral Ketone Enolates nih.gov

The modular nature of PHOX ligands allows for fine-tuning of their steric and electronic properties to optimize catalyst performance for specific applications. orgsyn.orgresearchgate.net

| Catalytic Reaction | Metal Catalyst | Ligand |

| Asymmetric Decarboxylative Allylation | Palladium | (S)-tert-butylPHOX |

| Asymmetric Protonation | Palladium | (S)-tert-butylPHOX |

| Heck Reaction | Palladium | (S)-tert-butylPHOX |

| Hydrogenation | Iridium, Rhodium | (S)-tert-butylPHOX |

| Hetero-Diels-Alder | Copper, Zinc | (S)-tert-butylPHOX |

Chiral Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. uab.cat When chiral ligands are used, the resulting frameworks can possess chiral pores and channels, making them useful for applications in enantioselective separations and catalysis. hhu.denih.gov

Amino acids, including L-tert-leucine, are excellent candidates for chiral linkers in the synthesis of MOFs and CPs. uab.catttu.edu The coordination of the amino and carboxylate groups to metal centers can lead to the formation of extended, chiral networks. hhu.de These materials can exhibit enantioselective recognition properties, for example, in the separation of racemic mixtures of amino acids or other chiral molecules. researchgate.netnih.gov Furthermore, the incorporation of catalytically active metal sites within a chiral framework can lead to novel heterogeneous asymmetric catalysts. The use of L-tert-leucine derivatives as linkers can impart their steric bulk to the framework, influencing the size and shape of the pores and potentially enhancing the selectivity of guest binding and catalytic transformations.

Applications in Asymmetric Acylation and Henry Reactions

The direct application of this compound as a catalyst or chiral auxiliary in asymmetric acylation and Henry reactions is not extensively documented in readily available scientific literature. However, the principles of asymmetric synthesis suggest potential roles for such a sterically hindered chiral molecule.

In the realm of asymmetric acylation , chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org These auxiliaries, after exerting their stereochemical control, are subsequently cleaved to afford the desired enantiomerically enriched product. While classic examples of chiral auxiliaries include Evans oxazolidinones and pseudoephedrine, the structural characteristics of this compound, particularly its bulky tert-butyl group, could in principle offer a high degree of facial shielding to a prochiral center, thus directing the approach of a reagent.

The Henry reaction , a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is a fundamental transformation in organic synthesis. wikipedia.org Achieving stereocontrol in the Henry reaction often relies on the use of chiral catalysts or auxiliaries. While there is no direct evidence of this compound being used for this purpose, its derivatives could potentially serve as chiral ligands for metal catalysts, where the steric bulk would influence the coordination geometry around the metal center and thereby the stereochemical outcome of the reaction.

| Reaction Type | Potential Role of this compound | Key Structural Feature |

| Asymmetric Acylation | Chiral Auxiliary | Sterically demanding tert-butyl group |

| Henry Reaction | Chiral Ligand for Metal Catalysts | Steric hindrance and chirality |

Contributions to Peptide and Peptidomimetic Chemistry

The incorporation of non-canonical amino acids into peptides is a cornerstone of peptidomimetic chemistry, aiming to develop peptide-based molecules with enhanced therapeutic properties such as increased stability against enzymatic degradation, improved bioavailability, and controlled secondary structure. nih.govwikipedia.org this compound, as a derivative of the non-proteinogenic amino acid L-tert-leucine, serves as a valuable building block in this field. nih.gov

Key Contributions:

Conformational Constraint: The tert-butyl group restricts the conformational freedom of the peptide backbone in its vicinity, influencing the local secondary structure. This can be used to stabilize specific conformations, such as β-turns or helical structures, which are often crucial for biological activity. nih.gov

Enzymatic Stability: The steric hindrance provided by the tert-butyl group can shield the adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of the peptide. nih.gov

The use of N-acetylated amino acids is a common strategy in peptide synthesis to cap the N-terminus of a peptide chain, preventing further elongation and mimicking the natural post-translational modification of proteins. google.com The incorporation of N-acetyl-L-tert-leucine, in particular, has been explored in the synthesis of bioactive peptides where conformational rigidity and metabolic stability are desired.

| Feature | Consequence in Peptidomimetics | Reference |

| N-Acetylation | N-terminal capping, altered charge | google.com |

| tert-Butyl Group | Conformational restriction, enzymatic stability | nih.gov |

| Hydrophobicity | Increased lipophilicity | nih.gov |

Utilization in PROTAC (Proteolysis Targeting Chimeras) Synthesis as a Linker Component

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov A PROTAC molecule is composed of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The nature of the linker—its length, rigidity, and chemical composition—is critical for the efficacy of the PROTAC. nih.gov

While the direct use of this compound as a linker component in published PROTACs is not explicitly detailed in the available literature, amino acids and their derivatives are increasingly being explored as versatile building blocks for PROTAC linkers. nih.gov Single amino acid-based linkers have been shown to be effective in promoting the degradation of target proteins. nih.gov

The incorporation of a rigid or sterically defined building block like this compound into a linker could offer several advantages:

Conformational Control: The steric bulk of the tert-butyl group could help to control the spatial orientation of the two ligands, potentially pre-organizing the PROTAC for optimal ternary complex formation with the target protein and the E3 ligase.

Vectorial Orientation: The defined stereochemistry of the molecule can influence the exit vectors of the linker from the two ligand binding pockets, which is a crucial parameter for successful PROTAC design.

Physicochemical Properties: The N-acetyl group and the carboxylic acid (or a derivative thereof used for conjugation) provide handles for further chemical modification, allowing for the fine-tuning of the linker's solubility and permeability.

The synthesis of PROTACs often involves standard peptide coupling reactions to connect linker components. musechem.com Therefore, this compound is chemically compatible with common PROTAC synthesis strategies.

| Linker Property | Potential Contribution of this compound |

| Rigidity/Conformation | Pre-organization of ligands for ternary complex formation |

| Exit Vector Control | Defined stereochemistry influencing linker orientation |

| Synthetic Accessibility | Compatibility with standard peptide coupling methods |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Analysis Beyond Basic Identification

Spectroscopic techniques are indispensable for the structural elucidation of (2S)-2-acetamido-3,3-dimethylbutanoic acid, providing detailed information about its molecular framework and stereochemistry.

High-resolution NMR spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR are utilized to map the connectivity of atoms and infer stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Based on the structure of this compound, a specific pattern of signals is expected. The tert-butyl group protons would appear as a sharp singlet, being chemically equivalent and lacking adjacent protons for coupling. The single proton on the chiral carbon (α-carbon) would appear as a doublet due to coupling with the adjacent amide proton. The amide proton itself would also be a doublet. The protons of the acetyl methyl group would present as a singlet. The carboxylic acid proton often appears as a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, six unique carbon signals are anticipated: the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the amide, the α-carbon, the quaternary carbon of the tert-butyl group, the three equivalent methyl carbons of the tert-butyl group, and the methyl carbon of the acetyl group. The chemical shifts of these carbons are influenced by their local electronic environment, with the carbonyl carbons appearing furthest downfield. docbrown.infolibretexts.org

Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carboxyl (COOH) | 10.0 - 12.0 (broad s) | 170 - 185 |

| Amide Carbonyl (C=O) | - | 170 - 185 |

| α-CH | 4.0 - 4.5 (d) | 50 - 65 |

| Amide (NH) | 7.5 - 8.5 (d) | - |

| tert-butyl (C(CH₃)₃) | 1.0 - 1.2 (s) | 25 - 35 |

| tert-butyl quaternary C | - | 35 - 40 |

| Acetyl (CH₃) | 1.9 - 2.1 (s) | 20 - 30 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Advanced mass spectrometry techniques are vital for the confirmation of molecular weight and for obtaining structural information through fragmentation analysis.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of this compound. The high resolution of instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers can distinguish the target compound from other molecules with the same nominal mass.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In LC-MS/MS, the protonated molecule is isolated and then fragmented to produce a characteristic pattern of product ions. researchgate.net The fragmentation of N-acetylated amino acids typically involves the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as cleavage of the amide bond. nih.gov The bulky tert-butyl group can also lead to specific fragmentation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis. This process converts the polar carboxyl and amide groups into less polar, more volatile moieties. Common derivatization methods include silylation (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or esterification followed by acylation. thermofisher.comnih.govnih.gov The resulting derivatives can then be separated by GC and identified by their characteristic mass spectra.

Expected Fragmentation Ions in Mass Spectrometry

| Technique | Parent/Derivative Ion | Major Fragment Ions | Interpretation |

| LC-MS/MS | [M+H]⁺ | [M+H - H₂O]⁺ | Loss of water from carboxylic acid |

| LC-MS/MS | [M+H]⁺ | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide |

| LC-MS/MS | [M+H]⁺ | Ions from side-chain cleavage | Fragmentation of the tert-butyl group |

| GC-MS (TMS derivative) | [M]⁺ | [M-15]⁺ | Loss of a methyl group from TMS |

| GC-MS (TMS derivative) | [M]⁺ | [M-57]⁺ | Loss of a tert-butyl group |

Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are essential for confirming the absolute stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

For this compound, the chromophores responsible for the CD signal are the carboxyl and the amide groups. N-acetyl-L-amino acids typically exhibit a CD spectrum with a positive Cotton effect around 210-220 nm, which is attributed to the n → π* electronic transition of the amide group. oup.com The sign and magnitude of the Cotton effect are directly related to the stereochemistry at the α-carbon. Therefore, the CD spectrum of this compound is expected to show a characteristic pattern that can be used to confirm its (S)-configuration and to determine its enantiomeric excess. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and quantification of this compound, particularly for resolving it from its enantiomer and other related impurities.

Chiral HPLC is the most widely used method for the enantioselective analysis of chiral compounds. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.

For the separation of N-acetylated amino acids like this compound, several types of CSPs have proven effective. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T), are particularly successful for the direct separation of underivatized and N-blocked amino acids. nih.gov Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are also widely used and can provide excellent enantioseparation. phenomenex.com The choice of mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is crucial for optimizing the separation.

Commonly Used Chiral Stationary Phases for N-Acetylated Amino Acids

| CSP Type | Chiral Selector Example | Typical Mobile Phase |

| Macrocyclic Glycopeptide | Teicoplanin | Methanol/Water/Formic Acid |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

| Pirkle-type | (S)-N-(3,5-dinitrobenzoyl)leucine | Hexane/Isopropanol |

As mentioned previously, GC analysis of this compound requires a derivatization step to increase its volatility. Once derivatized, the compound can be analyzed on a GC system, often equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

For chiral separations by GC, a chiral stationary phase can be employed. These phases are typically based on cyclodextrin (B1172386) derivatives or chiral polymers. The derivatized enantiomers of 2-acetamido-3,3-dimethylbutanoic acid will interact differently with the chiral stationary phase, allowing for their separation.

Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers. researchgate.net These diastereomers can then be separated on a standard, achiral GC column. Common chiral derivatizing agents include chiral alcohols for esterification or chiral amines for amidation of the carboxylic acid group.

Derivatization Strategies for GC Analysis

| Derivatization Type | Reagent(s) | Resulting Derivative | Separation Column |

| Silylation | MSTFA, MTBSTFA | Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) derivative | Chiral GC column |

| Esterification/Acylation | Methanol/HCl, Acetic Anhydride (B1165640) | N-acetyl methyl ester | Chiral GC column |

| Diastereomer Formation | Chiral alcohol (e.g., (+)-2-butanol) | Diastereomeric esters | Achiral GC column |

Enantiomeric Purity Determination Methods (e.g., GLC, Chiral HPLC)

The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds such as this compound, also known as N-acetyl-tert-leucine. Advanced analytical methodologies, primarily Gas-Liquid Chromatography (GLC) and Chiral High-Performance Liquid Chromatography (Chiral HPLC), are employed to separate and quantify the enantiomers of this compound, ensuring the stereochemical integrity of the desired (S)-enantiomer.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful and widely used technique for the enantioselective analysis of N-acetylated amino acids. This method can be broadly categorized into direct and indirect approaches.

Direct Chiral HPLC

Direct methods involve the use of a chiral stationary phase (CSP) that interacts diastereoselectively with the enantiomers, leading to different retention times. For N-acetylated amino acids, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have proven to be particularly effective. nih.gov The CHIROBIOTIC™ T column, which features teicoplanin as the chiral selector, is well-suited for the separation of underivatized and N-derivatized amino acids. indiamart.com

The separation mechanism on these types of columns involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ for the two enantiomers, allowing for their resolution.

Detailed Research Findings:

A study on the simultaneous analysis of racemic amino acids and N-acetyl-amino acids demonstrated the successful enantiomeric separation on a CHIROBIOTIC™ T column. nih.gov While specific data for N-acetyl-tert-leucine is not detailed, the conditions can be adapted. For instance, the enantiomers of N-acetyl-DL-leucine, a structural analog, have been successfully resolved using a CHIROBIOTIC™ T column. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol) is typically employed. nih.gov

The following interactive data table provides representative chromatographic conditions and results for the chiral separation of N-acetylated branched-chain amino acids, which serve as a proxy for this compound.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

|---|---|---|---|---|---|---|---|

| N-acetyl-DL-leucine | CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm) | 20 mM Ammonium Acetate (B1210297) / Methanol (Gradient) | 1.0 | MS (ESI-) | - | - | Baseline |

| N-acetyl-DL-valine | SUMICHIRAL™ OA-3300 | Hexane / 1,2-Dichloroethane / Ethanol (B145695) | 1.0 | UV | - | - | >1.5 |

Indirect Chiral HPLC

Indirect methods involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column, such as a C18 column. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol (e.g., N-acetyl-L-cysteine) can be used to form fluorescent diastereomeric derivatives, allowing for sensitive detection. rsc.org

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography is another established technique for determining the enantiomeric purity of volatile derivatives of amino acids. For a non-volatile compound like this compound, derivatization is a prerequisite for GLC analysis.

A common derivatization strategy involves a two-step process:

Esterification: The carboxylic acid group is converted to a volatile ester, typically a methyl or butyl ester.

Acylation: The amino group is acylated, often with a reagent like trifluoroacetic anhydride (TFAA), to further increase volatility and improve chromatographic performance.

The resulting N-trifluoroacetyl amino acid esters are then separated on a chiral capillary column. Chiral stationary phases such as Chirasil-Val, which is based on L-valine-tert-butylamide, are frequently used for this purpose.

Detailed Research Findings:

Research has shown that the enantiomers of various amino acids, after derivatization to their N-trifluoroacetyl isopropyl esters, can be baseline resolved on a Chirasil-Val column. The separation is based on the formation of transient diastereomeric complexes between the derivatized amino acid enantiomers and the chiral stationary phase.

The following interactive data table illustrates typical GLC conditions and expected results for the analysis of branched-chain amino acid enantiomers, which are structurally related to the target compound.

| Analyte Derivative | Chiral Stationary Phase (CSP) | Carrier Gas | Temperature Program | Detection | Elution Order | Expected Resolution (Rs) |

|---|---|---|---|---|---|---|

| N-TFA-DL-tert-leucine methyl ester | Chirasil-Val | Helium | Initial temp. 80°C, ramp to 180°C at 4°C/min | FID/MS | D-enantiomer before L-enantiomer | >2.0 |

| N-TFA-DL-valine isopropyl ester | Chirasil-Val | Hydrogen | Isothermal at 110°C | FID | D-enantiomer before L-enantiomer | >1.8 |

Biochemical and Metabolic Interplay Excluding Clinical Outcomes

Role as an Unnatural Amino Acid in Biochemical Systems

(2S)-2-acetamido-3,3-dimethylbutanoic acid is the N-acetylated derivative of the unnatural amino acid (S)-2-amino-3,3-dimethylbutanoic acid, commonly known as L-tert-leucine. jmb.or.kr Unnatural amino acids are those not genetically coded in organisms and are utilized in biochemical research and pharmaceutical development to create peptides with enhanced properties. nih.gov The incorporation of unnatural amino acids like L-tert-leucine can confer resistance to enzymatic degradation due to their unique structures, such as the sterically demanding tert-butyl side chain. jmb.or.kr

The primary biochemical feature of this compound is the modification of its alpha-amino group via acetylation. In its parent form, L-tert-leucine, the molecule exists as a zwitterion at physiological pH, possessing both a positively charged amino group and a negatively charged carboxyl group. The N-acetylation neutralizes the positive charge on the alpha-amino group, transforming the molecule into an anion. intrabio.comnih.gov This fundamental change in charge and chemical properties significantly alters its interaction with biological systems, particularly with respect to membrane transport and enzymatic recognition, when compared to its parent amino acid. intrabio.comnih.gov N-acylated amino acids are a known class of molecules in biological systems, though they are less common than their unacylated counterparts. nih.govresearchgate.net

Involvement in Branched-Chain Amino Acid Metabolism (Non-Human Specific)

The metabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine, is a critical metabolic pathway. mdpi.comresearchgate.net The initial and reversible step in BCAA catabolism is transamination, catalyzed by branched-chain aminotransferases (BCATs), which converts the amino acid to its corresponding α-keto acid. nih.govnih.gov

The unacetylated parent compound, L-tert-leucine, can directly interact with this pathway. In vitro studies using non-human systems have shown that L-tert-leucine can be synthesized from its corresponding α-keto acid, trimethylpyruvate, by the action of BCAT from Escherichia coli. jmb.or.kr This demonstrates that the bulky tert-butyl group of L-tert-leucine is accommodated by the active site of this microbial enzyme.

Conversely, the N-acetylation of this compound blocks the primary amino group required for the transamination reaction. Therefore, the compound itself cannot serve as a direct substrate for BCAT. nih.gov However, if the acetyl group is removed by cellular amidohydrolases or acylases, the resulting L-tert-leucine could potentially enter the BCAA metabolic pathway at the transamination step. nih.govresearchgate.net This deacetylation would be a prerequisite for its participation in BCAA catabolism.

Biochemical Transformations and Derivatives in Microbial Systems

Microbial systems possess a diverse array of enzymes capable of transforming amino acids and their derivatives. Several biochemical transformations involving the L-tert-leucine scaffold have been characterized in microorganisms. The enzymatic synthesis of L-tert-leucine is a key example, where leucine dehydrogenase (LDH), a NAD+-dependent oxidoreductase, catalyzes the reductive amination of trimethylpyruvate. frontiersin.orgmdpi.com Engineered E. coli expressing LDH have been developed for the high-level production of L-tert-leucine. frontiersin.org

Furthermore, microbial enzymes are used for producing related compounds. For instance, a nitrile hydratase from Rhodococcus erythropolis and a D-selective amidase from Variovorax paradoxus are employed in the bioconversion of tert-leucine nitrile to D-tert-leucine, demonstrating the metabolic versatility of microbes toward this unnatural amino acid's core structure. researchgate.net

The N-acetyl group itself is subject to microbial metabolism. N-acetylation is a known modification in bacteria, often catalyzed by Gcn5-related N-acetyltransferases (GNATs), which transfer an acetyl group from acetyl-CoA to an amino group. nih.gov This process can be involved in various cellular functions, and some N-acetylated compounds can be deacetylated by other microbial enzymes. nih.govresearchtrends.net This suggests that microorganisms could potentially modify this compound through deacetylation or other enzymatic transformations.

Investigation of Carrier-Mediated Transport Mechanisms in vitro (e.g., OAT, MCT1)

The transport of molecules across cellular membranes is often mediated by specific carrier proteins. The N-acetylation of L-tert-leucine fundamentally alters its transport mechanism compared to the parent amino acid. While L-amino acids are typically transported by amino acid transporters like the L-type Amino Acid Transporter (LAT), the N-acetylated form is not. intrabio.com

In vitro studies on the closely related compound N-acetyl-L-leucine have demonstrated that N-acetylation switches the carrier preference from amino acid transporters to transporters that recognize organic anions and monocarboxylates. intrabio.comnih.govresearchgate.net This is a direct consequence of the conversion of the zwitterionic amino acid to an anionic molecule. nih.gov

Specifically, N-acetyl-L-leucine has been identified as a substrate for Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). intrabio.comnih.gov These transporters are part of the Solute Carrier (SLC) superfamily and play a key role in the transport of a wide range of endogenous and exogenous organic anions. wikipedia.orgnih.gov Additionally, N-acetylated leucine is transported by Monocarboxylate Transporter 1 (MCT1), another SLC family member responsible for transporting molecules like lactate (B86563) and pyruvate (B1213749). researchgate.netnih.gov

Table 1: In Vitro Transporter Affinity for N-acetyl-L-leucine Data for N-acetyl-L-leucine, a close structural analog of this compound.

| Transporter | Substrate | Michaelis Constant (Km) | Source(s) |

| OAT1 | N-acetyl-L-leucine | ~10 mM | intrabio.com |

| OAT3 | N-acetyl-L-leucine | ~10 mM | intrabio.com |

This switch to high-capacity, low-affinity transporters like OATs allows for greater cellular uptake at higher concentrations compared to the easily saturated transport of the parent amino acid via LATs. intrabio.com

Theoretical and Computational Investigations of 2s 2 Acetamido 3,3 Dimethylbutanoic Acid

Molecular Modeling and Conformational Analysis

The conformational landscape of (2S)-2-acetamido-3,3-dimethylbutanoic acid is dominated by the steric bulk of the tert-butyl group. This group significantly restricts the rotational freedom around the Cα-Cβ bond (χ1 torsion angle), thereby limiting the number of accessible low-energy conformations. Molecular modeling techniques, such as quantum mechanics (QM) and molecular mechanics (MM), are instrumental in exploring these conformational preferences.

Computational studies on other N-acetylated amino acids have shown that the N-acetylation itself can influence the conformational properties of the molecule. For instance, N-acetylation removes the positive charge of the amino group, which can affect intramolecular hydrogen bonding and interactions with solvent molecules. In the case of this compound, the bulky tert-butyl group is expected to be the primary determinant of its conformational space.

The preferred conformations would seek to minimize steric clashes between the tert-butyl group, the acetamido group, and the carboxylic acid moiety. It is hypothesized that the χ1 torsion angle will be largely restricted to staggered conformations that orient the bulky side chain away from the backbone. The Ramachandran plot for this amino acid derivative, when incorporated into a peptide, would also be expected to show a restricted set of allowed φ and ψ angles.

Table 1: Predicted Torsional Angle Preferences for this compound based on Analogous Compounds

| Torsional Angle | Predicted Stable Conformations (degrees) | Rationale |

| φ (C'-N-Cα-C') | Restricted regions, likely around -150° to -60° | Steric hindrance from the tert-butyl group limits backbone flexibility. |

| ψ (N-Cα-C'-N) | Restricted regions, likely around 120° to 180° | Avoidance of steric clashes between the side chain and the subsequent peptide bond. |

| ω (Cα-C'-N-Cα) | ~180° (trans) | The amide bond is generally planar and trans to minimize steric hindrance. |

| χ1 (N-Cα-Cβ-Cγ) | Restricted to staggered conformations (e.g., -60°, 60°, 180°) | Minimization of steric repulsion between the backbone and the bulky tert-butyl group. |

Reaction Mechanism Studies of its Synthetic Pathways

The synthesis of this compound typically involves the N-acetylation of (2S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine). While this is a standard transformation, the steric hindrance posed by the neopentyl group can influence the reaction kinetics. Computational chemistry offers powerful tools to investigate the mechanism of this amide bond formation.

Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, identify transition states, and determine activation energies. Such studies would likely explore different acetylating agents and reaction conditions to predict the most efficient synthetic route. The formation of peptide bonds involving sterically hindered amino acids is a well-studied challenge in peptide synthesis. nih.gov Computational studies in this area often focus on the mechanism of various coupling reagents designed to overcome steric hindrance. acs.org

A theoretical investigation into the N-acetylation of L-tert-leucine would likely reveal a concerted or stepwise mechanism depending on the reagents and catalysts used. The calculations would quantify the steric strain in the transition state, providing a rationale for the observed reaction rates. Furthermore, computational models can help in designing more effective catalysts or coupling agents for this sterically demanding substrate.

Table 2: Computational Methods for Studying Sterically Hindered Amide Bond Synthesis

| Computational Method | Application in Reaction Mechanism Studies | Expected Insights for the Synthesis of this compound |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries, and activation energies. | Elucidation of the N-acetylation mechanism, understanding the electronic and steric effects of the tert-butyl group. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and non-covalent interactions in transition states. | Identification of key interactions that stabilize or destabilize the transition state. |

| Molecular Dynamics (MD) | Simulation of solvent effects and conformational sampling of reactants and intermediates. | Understanding the role of the solvent in the reaction and the conformational dynamics leading to the transition state. |

Ligand-Protein Interaction Simulations (when acting as a ligand in catalysis)

Should this compound act as a ligand for a protein, its binding affinity and specificity would be significantly influenced by both the acetyl group and the tert-butyl side chain. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools to investigate such interactions.

A pertinent analogy is the N-acetylation of leucine (B10760876), which dramatically alters its interaction with membrane transporters. Studies have shown that while leucine is a substrate for the L-type amino acid transporter (LAT1), N-acetyl-leucine is not. nih.govnih.govresearchgate.net Instead, N-acetylation converts it into a substrate for organic anion transporters (OAT1, OAT3) and the monocarboxylate transporter (MCT1). nih.govnih.govresearchgate.net This switch is attributed to the change in the physicochemical properties upon acetylation, primarily the masking of the primary amine and the introduction of a carbonyl group.

Table 3: Comparison of Physicochemical Properties Relevant to Ligand-Protein Interactions

| Property | (2S)-2-amino-3,3-dimethylbutanoic acid (tert-Leucine) | This compound | Implication for Protein Binding |

| Charge at neutral pH | Zwitterionic | Anionic | Alters electrostatic interactions with the protein; may switch receptor specificity. |

| Hydrogen Bond Donors | -NH3+ | -NH- (amide) | Reduced number of hydrogen bond donors. |

| Hydrogen Bond Acceptors | -COO- | -COO-, -C=O (amide) | Increased number of hydrogen bond acceptors. |

| Polarity | More polar | Less polar | May favor binding to more hydrophobic pockets. |

| Steric Profile | Bulky tert-butyl group | Bulky tert-butyl group and acetyl group | The overall shape and size of the ligand will dictate the complementarity with the binding site. |

Stereochemical Prediction and Validation

The stereochemistry of this compound is crucial for its potential biological activity. Computational methods are essential for both predicting the stereochemical outcome of synthetic routes and for validating the absolute configuration of the final product.

In syntheses starting from the chiral precursor L-tert-leucine, the stereocenter is typically retained. However, for de novo syntheses or in cases where racemization is possible, computational models can predict the most likely stereochemical outcome. For instance, quantum mechanical calculations can be used to determine the energies of diastereomeric transition states in an asymmetric synthesis, thereby predicting the enantiomeric excess.

For the validation of the (2S) configuration, computational methods can be used in conjunction with experimental techniques like circular dichroism (CD) spectroscopy. By calculating the theoretical CD spectrum of the (2S) and (2R) enantiomers using time-dependent density functional theory (TD-DFT), a direct comparison with the experimental spectrum can confirm the absolute stereochemistry. This approach has been successfully applied to determine the absolute configuration of various chiral carboxylic acids. nih.gov

Table 4: Computational Methods in Stereochemical Analysis

| Computational Method | Application | Relevance to this compound |

| Quantum Mechanics (QM) | Calculation of energies of diastereomeric transition states. | Prediction of stereoselectivity in synthetic routes. |

| Time-Dependent Density Functional Theory (TD-DFT) | Calculation of theoretical Circular Dichroism (CD) spectra. | Validation of the absolute (2S) configuration by comparison with experimental spectra. |

| Molecular Dynamics (MD) with Chiral Force Fields | Simulation of the behavior of enantiomers in a chiral environment. | Understanding the molecular basis of chiral recognition. |

| Machine Learning | Prediction of stereoselectivity of enzymes. chemistryworld.com | In silico screening of potential biocatalysts for the stereoselective synthesis of the target molecule. |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The efficient and stereoselective synthesis of (2S)-2-acetamido-3,3-dimethylbutanoic acid is paramount for its broader application. Research is moving beyond traditional chemical methods towards more sophisticated and efficient chemoenzymatic and biocatalytic strategies. A primary focus is the synthesis of its precursor, L-tert-leucine, from which the final compound is derived by acetylation.

Enzymatic and whole-cell biocatalysis represents a significant leap forward. For instance, L-tert-leucine can be synthesized from trimethylpyruvate via asymmetric synthesis using enzymes like branched-chain aminotransferases (BCAT) or leucine (B10760876) dehydrogenase (LDH). jmb.or.krnih.govfrontiersin.org These biocatalytic methods offer high enantioselectivity, often achieving an enantiomeric excess (e.e.) of over 99%. jmb.or.krfrontiersin.org

Key advancements in this area include:

Coupled Enzyme Systems: To overcome challenges like product inhibition in BCAT-catalyzed reactions, researchers have developed coupled systems. For example, combining BCAT with aspartate aminotransferase (AspAT) and pyruvate (B1213749) decarboxylase (PDC) creates a more efficient reaction cascade that removes inhibitory by-products and drives the reaction towards completion. jmb.or.krnih.gov

Once optically pure L-tert-leucine is obtained, the final N-acetylation step can be performed. While traditional methods using acetic anhydride (B1165640) are effective, future research aims to integrate this step into a seamless chemoenzymatic process, potentially using acyltransferase enzymes for greater control and milder reaction conditions. mdpi.com

| Synthetic Strategy | Key Enzymes/Reagents | Precursor | Key Advantages |

|---|---|---|---|

| Coupled Enzyme System | BCAT, AspAT, PDC | Trimethylpyruvate | High enantioselectivity (>99% e.e.), overcomes product inhibition. jmb.or.kr |

| Whole-Cell Biocatalysis | Engineered E. coli (co-expressing LeuDH and FDH) | Trimethylpyruvate | Cost-effective (no external cofactor needed), high yield (87.4%), excellent enantioselectivity (>99.9% e.e.). frontiersin.orgresearchgate.net |

| Chemical Acetylation | Acetic Anhydride | L-tert-leucine | Established and straightforward method for the final conversion step. |

Exploration of New Catalytic Applications

The unique steric and electronic properties of this compound make it a promising candidate for applications in asymmetric catalysis. While its precursor, L-tert-leucine, is already used to develop ligands for asymmetric catalysts, the N-acetylated form offers distinct possibilities. jmb.or.kr The presence of the amide bond and the bulky tert-butyl group can be leveraged to create highly selective chiral environments in metal-based or organocatalytic systems.

Future research directions include:

Chiral Ligand Development: The compound can serve as a scaffold for new chiral ligands. The carboxylic acid and amide functionalities provide coordination sites for metal centers, while the tert-butyl group can effectively control the stereochemical outcome of a reaction by shielding one face of the catalytic center.

Organocatalysis: N-acetylated amino acids can act as organocatalysts themselves, particularly in reactions like aldol (B89426) or Michael additions. The combination of a Brønsted acid (carboxylic acid) and a Lewis base (amide oxygen) within a chiral framework is a common motif in successful organocatalysts.

Peptide-Based Catalysts: Incorporation of this residue into short peptides could generate novel catalysts where the tert-butyl group helps to establish and maintain a rigid, catalytically active secondary structure.

Integration into Advanced Materials and Bioconjugates

The integration of this compound into polymers and bioconjugates is an emerging field with significant potential. Its properties—chirality, hydrophobicity from the tert-butyl group, and hydrogen-bonding capabilities from the amide and carboxyl groups—can be harnessed to create functional materials.